molecular formula C5H6Br3N B121386 dibromane pyridine hydrobromide CAS No. 39416-48-3

dibromane pyridine hydrobromide

Cat. No.: B121386
CAS No.: 39416-48-3
M. Wt: 319.82 g/mol
InChI Key: VDCLSGXZVUDARN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

dibromane pyridine hydrobromide, also known as pyridinium tribromide, is an organic compound composed of a pyridinium cation and a tribromide anion. It is a crystalline red solid that is virtually insoluble in water. This compound is primarily used as a brominating agent in organic synthesis due to its ability to act as a source of electrophilic bromine .

Mechanism of Action

Pyridinium hydrogen tribromide, also known as Pyridinium perbromide or Pyridinium tribromide, is an organic chemical composed of a pyridinium cation and a tribromide anion . It is a strong oxidizing agent used as a source of electrophilic bromine in halogenation reactions .

Preparation Methods

dibromane pyridine hydrobromide can be synthesized by reacting pyridinium bromide with bromine or thionyl bromide . The reaction typically involves the following steps:

    Reaction with Bromine: Pyridinium bromide is reacted with bromine in a suitable solvent, such as acetic acid, to form pyridinium hydrogen tribromide.

    Reaction with Thionyl Bromide: Pyridinium bromide is reacted with thionyl bromide to yield pyridinium hydrogen tribromide.

Industrial production methods often involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound.

Chemical Reactions Analysis

dibromane pyridine hydrobromide is a versatile reagent that undergoes various types of chemical reactions, including:

The major products formed from these reactions include brominated organic compounds, which are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

dibromane pyridine hydrobromide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

dibromane pyridine hydrobromide is unique in its stability and reactivity compared to other brominating agents. Similar compounds include:

    N-Bromosuccinimide (NBS): Another brominating agent used in organic synthesis, but it is less stable and more reactive than pyridinium hydrogen tribromide.

    Bromine (Br2): A common brominating agent, but it is a liquid and more hazardous to handle compared to the solid form of pyridinium hydrogen tribromide.

    Quinoline Tribromide: An analogous compound that behaves similarly to pyridinium hydrogen tribromide.

This compound’s solid form and ease of handling make it a preferred choice for many laboratory and industrial applications.

Properties

CAS No.

39416-48-3

Molecular Formula

C5H6Br3N

Molecular Weight

319.82 g/mol

IUPAC Name

molecular bromine;pyridin-1-ium;bromide

InChI

InChI=1S/C5H5N.Br2.BrH/c1-2-4-6-5-3-1;1-2;/h1-5H;;1H

InChI Key

VDCLSGXZVUDARN-UHFFFAOYSA-N

SMILES

C1=CC=NC=C1.Br.BrBr

Canonical SMILES

C1=CC=[NH+]C=C1.[Br-].BrBr

Synonyms

NSC 61191;  Pyridinium Bromide Perbromide;  Pyridinium Hydrobromide Perbromide;  Pyridinium Perbromide; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dibromane pyridine hydrobromide
Reactant of Route 2
dibromane pyridine hydrobromide
Reactant of Route 3
dibromane pyridine hydrobromide
Reactant of Route 4
dibromane pyridine hydrobromide
Reactant of Route 5
dibromane pyridine hydrobromide
Reactant of Route 6
dibromane pyridine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.